N~1~-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution Reactions: Introduction of the naphthyl group and the acetamide moiety through nucleophilic substitution reactions.
Final Coupling: The final step might involve coupling the pyridazinone core with the 1-methyl-3-phenylpropyl group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores.
Naphthyl-Substituted Compounds: Molecules with naphthyl groups that exhibit similar biological activities.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
N~1~-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C26H25N3O2/c1-19(11-12-20-7-3-2-4-8-20)27-25(30)18-29-26(31)16-15-24(28-29)23-14-13-21-9-5-6-10-22(21)17-23/h2-10,13-17,19H,11-12,18H2,1H3,(H,27,30) |
InChI Key |
NXSCXAJJYZKTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.